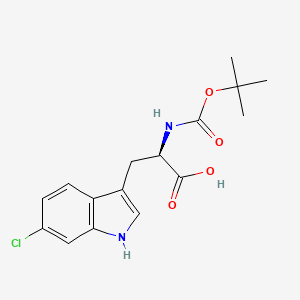

Boc-6-chloro-D-tryptophan

Description

Significance of Tryptophan Analogues in Chemical Biology and Medicinal Chemistry

Tryptophan analogues are derivatives of the essential amino acid tryptophan and serve as invaluable tools in chemical biology and medicinal chemistry. ontosight.ai Their applications range from their use as building blocks for the synthesis of complex bioactive molecules to their function as probes for elucidating biological mechanisms. ontosight.airesearchgate.net The modification of the tryptophan structure can dramatically alter the physicochemical properties of peptides, influencing their structure, stability, and interaction with biological targets. nih.govnih.govencyclopedia.pub

In drug discovery, incorporating tryptophan analogues into peptide sequences is a key strategy for developing new therapeutic agents, including antibiotics, antivirals, and anticancer drugs. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, halogenated tryptophan derivatives have been investigated for their ability to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. Furthermore, these analogues are used in biochemical research to study tryptophan metabolism and its role in various disease states, providing critical insights into structure-activity relationships. ontosight.ailookchem.com

Overview of D-Tryptophan and its Halogenated Modifications

The incorporation of non-native amino acid stereoisomers and the introduction of halogen atoms are two powerful and often complementary strategies for peptide modification.

Halogenated Modifications: Halogenation, the substitution of a hydrogen atom with a halogen (e.g., fluorine, chlorine, bromine), is a critical tool in medicinal chemistry for modulating a molecule's properties. nih.govnih.gov Introducing a halogen, such as chlorine, to the tryptophan indole (B1671886) ring affects key physicochemical parameters like hydrophobicity, molecular volume, and electronic character. bris.ac.uk These changes can lead to improved target affinity, enhanced membrane permeability, and increased metabolic stability. nih.govnih.govencyclopedia.pub 6-Chlorotryptophan, in particular, has been studied for its unique biological activities and its potential as a precursor for other bioactive compounds. ontosight.aiebi.ac.uk The selective synthesis of specific isomers like 6-chloro-tryptophan can be achieved using engineered enzymes, highlighting the research interest in these specific derivatives. nih.gov

The following table summarizes the general effects of these modifications on peptides:

| Modification | Primary Effect(s) | Rationale in Research & Development |

| D-Amino Acid Substitution | Increased resistance to proteolytic degradation. nih.govpnas.orgacs.orgbiorxiv.org | To improve the stability and in vivo half-life of peptide-based therapeutics. pnas.org |

| Halogenation (e.g., Chlorination) | Alters hydrophobicity, electronic properties, and molecular volume. bris.ac.uk | To enhance target binding affinity, membrane permeability, and overall bioactivity. nih.govnih.govencyclopedia.pub |

Research Trajectory and Academic Relevance of Boc-6-chloro-D-tryptophan

The convergence of the benefits offered by D-amino acid substitution and halogenation has driven the demand for versatile chemical building blocks that allow for their combined incorporation into peptides. This compound is one such critical reagent, designed specifically for use in peptide synthesis. apolloscientific.co.uk

The "Boc" group (tert-butyloxycarbonyl) is a temporary protecting group for the amine function of the amino acid. nih.govspringernature.com In solid-phase peptide synthesis (SPPS), the Boc group prevents the amino group from participating in unwanted side reactions while the next amino acid in the sequence is being coupled. chempep.com It can be readily removed under mildly acidic conditions, exposing the amine for the subsequent coupling step. springernature.comchempep.com

The academic and industrial relevance of this compound lies in its utility as a ready-to-use building block for creating peptides with enhanced characteristics. apolloscientific.co.uk Researchers can use this compound to precisely install a 6-chloro-D-tryptophan residue at any desired position within a peptide chain. This allows for the systematic exploration of structure-activity relationships and the rational design of peptides that are both resistant to enzymatic degradation and possess the modulated biological activity conferred by the chlorine atom. The growing interest in developing more robust and potent peptide-based drugs ensures the continued relevance of such specialized amino acid derivatives in advanced research. encyclopedia.pubbiorxiv.org

Below are the key chemical properties of the compound:

| Property | Value |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(6-chloro-1H-indol-3-yl)propanoic acid sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1217738-82-3 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C16H19ClN2O4 sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 338.78 g/mol |

| Appearance | Off-White Solid |

| Chirality | D-enantiomer (R-configuration) sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Derivatization and Structural Modification of Boc 6 Chloro D Tryptophan

Regioselective Functionalization of the Indole (B1671886) Moiety

The indole ring of tryptophan possesses multiple carbon-hydrogen (C-H) bonds that can be functionalized, but achieving regioselectivity is a significant chemical challenge due to the similar reactivity of these bonds, particularly on the benzene (B151609) portion of the ring system. The presence of the chloro-substituent at the C6 position on Boc-6-chloro-D-tryptophan influences the electronic properties of the indole ring, thereby affecting the regioselectivity of subsequent functionalization reactions.

While the pyrrole (B145914) ring (C2 and C3 positions) is inherently more reactive towards electrophilic aromatic substitution, functionalization of the less reactive benzene portion (C4, C5, and C7 positions) typically requires more specialized methods like transition-metal-catalyzed C-H activation. The development of methods for selective C-H functionalization on the benzenoid ring of indoles, especially at the C5 and C6 positions, has been a notable challenge.

Research into the direct C-H functionalization of substituted indoles has shown that existing substituents can exert significant electronic and steric effects. For instance, in a study on the C4-alkenylation of indole derivatives, it was observed that the presence of a chloro substituent at the C6 position had a negative effect on the reaction's efficiency, highlighting the electronic influence of the halogen. Conversely, palladium-catalyzed methods have been developed for the selective C2-arylation of tryptophan analogues to create novel fluorescent compounds. The functionalization of the C6 position itself is considered difficult, often requiring directing groups to achieve C-H bond activation. This inherent difficulty underscores the utility of starting with a pre-functionalized building block like this compound when C6 modification is desired.

Table 1: Regioselectivity in Indole Functionalization

| Position | General Reactivity | Notes on Functionalization of Halogenated Tryptophan |

|---|---|---|

| C2 | Moderately reactive; can be targeted with specific catalysts. | Palladium-mediated C-H functionalization has been used to introduce aryl groups, creating fluorescent analogues. |

| C3 | Most nucleophilic and reactive position. | Typically blocked or already substituted in tryptophan derivatives. |

| C4 | Less reactive; requires directing groups or specific catalysts. | Functionalization can be influenced by substituents at other positions; a C6-chloro group showed a negative effect on C4-alkenylation. |

| C6 | Less reactive; difficult to functionalize directly. | The use of pre-halogenated indoles like this compound provides a direct route to C6-substituted derivatives. |

| C7 | Less reactive; often requires blocking of the C2 position. | Directing groups on the indole nitrogen can facilitate C7 functionalization. |

Strategic Incorporation of the Chloro-Substituent in Organic Transformations

The incorporation of a chloro-substituent on the tryptophan scaffold is a strategic decision in multi-step synthesis. Halogen atoms, particularly chlorine and bromine, serve as versatile synthetic handles, primarily for transition-metal-catalyzed cross-coupling reactions. The synthesis of halogenated tryptophan derivatives can be achieved through various chemical and enzymatic methods. For instance, bacterial tryptophan halogenases can catalyze the regiospecific halogenation of the free amino acid, which can then be protected for use in peptide synthesis.

Once incorporated, the this compound unit can be carried through multiple synthetic steps, such as solid-phase peptide synthesis (SPPS), with the chloro group remaining inert until it is needed for a specific transformation. This stability makes it a "latent" functional group, allowing for the main peptide backbone or other parts of a molecule to be constructed without interference. The chloro group is stable to the acidic conditions often used for Boc-deprotection and the basic conditions used for Fmoc-deprotection in SPPS.

This strategy is central to the concept of late-stage functionalization, where a complex molecular scaffold is assembled first, and key modifications are introduced at or near the end of the synthesis. By strategically placing this compound within a peptide sequence, chemists can create a unique point for diversification that is orthogonal to the functional groups of natural amino acids.

Late-Stage Diversification Strategies for Tryptophan-Derived Biomolecules (e.g., Suzuki-Miyaura Coupling)

Late-stage diversification is a powerful strategy for creating libraries of analogues from a common advanced intermediate, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. This compound is an ideal building block for this approach, with the C6-chloro atom serving as a key site for modification.

Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for the late-stage functionalization of complex biomolecules like peptides. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and a boronic acid derivative, is particularly prominent due to its mild reaction conditions and high functional group tolerance. This reaction has been successfully applied to modify halogenated tryptophan residues within peptides, even under aqueous and aerobic conditions.

By incorporating this compound into a peptide sequence, researchers can subsequently perform a Suzuki-Miyaura coupling to introduce a wide variety of aryl or heteroaryl groups at the C6 position. This allows for the systematic modification of a peptide's properties, such as its hydrophobicity, electronic character, and steric profile, to optimize its biological activity or other characteristics. The reaction is compatible with Nα-Boc protected bromotryptophan, which undergoes coupling with phenylboronic acid to achieve full conversion.

Table 2: Example of Suzuki-Miyaura Coupling for Late-Stage Diversification

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Application |

|---|---|---|---|---|---|

| Nα-Boc-7-bromotryptophan | Phenylboronic acid | Pd-nanoparticles | Room Temperature, 6 h | Nα-Boc-7-phenyltryptophan | C-C bond formation on amino acid |

| 7-bromotryptophan-containing pentapeptide | Various boronic acids | Pd-nanoparticles | 40 °C, aqueous/aerobic | C7-arylated pentapeptide | Peptide modification |

Development of Chemical Probes and Conjugates for Research Applications

This compound and other halogenated tryptophans are instrumental in the development of chemical probes and bioconjugates. These tools are essential for studying biological processes, identifying protein targets, and visualizing molecules in cellular environments. The halogen atom provides a bioorthogonal handle for attaching reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions.

The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a useful natural probe. However, its fluorescence can be enhanced or shifted by chemical modification. The synthesis of fluorescent tryptophan analogues often involves substitution on the indole ring. For example, palladium-mediated C-H functionalization can be used to create C2-arylated tryptophan analogues with red-shifted fluorescence emission compared to natural tryptophan.

Furthermore, halogenated tryptophans can be used to create probes for monitoring enzyme activity. A high-throughput assay for tryptophan halogenases was developed based on the Suzuki-Miyaura cross-coupling of the resulting halogenated tryptophan with a boronic acid to form a fluorescent product. This approach enables the rapid screening of enzyme libraries for improved activity or stability. The incorporation of halogenated tryptophan into peptides also facilitates bioconjugation, allowing for the attachment of various molecules to study peptide localization, interactions, and function.

Table 3: Applications in Chemical Probe and Conjugate Development

| Starting Material | Modification Strategy | Reporter/Tag | Resulting Probe/Conjugate | Application |

|---|---|---|---|---|

| Halogenated Tryptophan | Suzuki-Miyaura Coupling | 3-aminophenyl boronic acid | Fluorescent aryltryptophan | High-throughput enzyme activity assay. |

| Tryptophan Analogue | Palladium-mediated C2-arylation | Aryl group | C2-arylated fluorescent tryptophan | Fluorescent imaging and FRET studies. |

| Alkyne-substituted Indole | Friedel-Crafts Alkylation | Terminal alkyne | Alkyne-substituted tryptophan | Bioorthogonal labeling via click chemistry for protein profiling. |

Iv. Application As a Chiral Building Block in Advanced Organic Synthesis

Role in Peptide Synthesis

The incorporation of modified amino acids like Boc-6-chloro-D-tryptophan into peptide chains is a key strategy for developing novel therapeutic agents and research tools. The chlorine substituent can modulate the biological activity, conformational properties, and metabolic stability of peptides.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This compound is well-suited for use in solid-phase peptide synthesis (SPPS) employing Boc chemistry. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support, typically a resin.

The general cycle of Boc-SPPS involves the following key steps:

Deprotection: The temporary Boc protecting group on the N-terminus of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the N-terminus of the growing peptide chain.

Washing: Excess reagents and byproducts are removed by washing the resin with appropriate solvents.

This cycle is repeated until the desired peptide sequence is assembled. The choice of solid support is crucial, with Merrifield and PAM (phenylacetamidomethyl) resins being commonly used in Boc-SPPS.

Table 1: Key Reagents and Conditions in Boc-SPPS

| Step | Reagent/Condition | Purpose |

| Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the Nα-Boc protecting group. |

| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | Generation of a free amine for coupling. |

| Coupling | Dicyclohexylcarbodiimide (DCC) or other coupling agents | Activation of the carboxylic acid for amide bond formation. |

| Final Cleavage | Hydrogen Fluoride (HF) or other strong acids | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

Incorporation into Complex Peptide Architectures and Analogues

The incorporation of this compound allows for the synthesis of peptide analogues with altered properties. The D-configuration of the amino acid can significantly impact the peptide's secondary structure and its resistance to enzymatic degradation. The 6-chloro substituent on the indole (B1671886) ring can influence binding affinity to biological targets and modify the electronic properties of the indole system.

A notable example of incorporating a D-tryptophan derivative using Boc chemistry is the synthesis of analogues of the Luteinizing Hormone-Releasing Hormone (LHRH). For instance, the synthesis of [D-Trp⁶]LHRH-NH₂ has been accomplished using Boc-D-tryptophan in a solid-phase approach on a Merrifield resin. In such syntheses, the indole nitrogen of the tryptophan residue is often protected with a formyl (For) group, which is labile to basic conditions and can be removed during the final cleavage and deprotection step. This strategy prevents potential side reactions at the indole nitrogen.

The introduction of halogen atoms, such as chlorine, into the tryptophan side chain can enhance the bioactivity of peptides. Halogenation can increase lipophilicity, which may improve cell membrane permeability, and can also lead to stronger interactions with protein targets through halogen bonding. The biosynthetic incorporation of halogenated tryptophans into natural products underscores the importance of this modification in tuning biological function.

Strategies for Mitigating Side Reactions in Peptide Synthesis with Modified Tryptophans

The indole side chain of tryptophan is susceptible to several side reactions during peptide synthesis, particularly during the acidic conditions of Boc deprotection and final cleavage. These side reactions include oxidation and alkylation.

Oxidation: The electron-rich indole ring can be oxidized by various reagents. While this is a general concern for all tryptophan residues, the presence of a deactivating chloro group at the 6-position may slightly modulate this reactivity.

Alkylation: During the removal of the Boc group with TFA, the generated tert-butyl cation can alkylate the indole ring. This is a common side reaction for all tryptophan-containing peptides synthesized via Boc-SPPS.

To minimize these and other side reactions, several strategies are employed:

Use of Scavengers: Scavengers are added to the cleavage cocktail to trap reactive species. For tryptophan, common scavengers include dithioethane (DTE), which can quench the tert-butyl cations formed during Boc deprotection.

Indole Protection: As mentioned previously, protecting the indole nitrogen with a formyl group can prevent side reactions at this position. This protecting group is stable to the acidic conditions of Boc removal but can be cleaved under basic conditions or with strong acids like HF.

By implementing these strategies, the successful incorporation of this compound into peptide sequences can be achieved with high fidelity, enabling the synthesis of complex and potentially more potent peptide analogues.

Utilization in Natural Product Total Synthesis

The structural complexity and biological activity of many natural products make them attractive targets for total synthesis. This compound can serve as a crucial chiral starting material or intermediate in the synthesis of natural products that contain a 6-chloro-D-tryptophan moiety. The presence of chlorine in marine natural products is not uncommon, and these compounds often exhibit potent biological activities.

While specific examples of the total synthesis of a natural product directly employing this compound are not extensively documented in readily available literature, the general strategy involves the use of protected amino acids as building blocks. The synthesis of complex marine-derived cyclic depsipeptides, for instance, often relies on the coupling of protected amino acid and hydroxy acid fragments. The use of a pre-functionalized and stereochemically defined building block like this compound would be a highly efficient approach for introducing this specific residue into the target natural product.

Precursor in the Synthesis of Diverse Organic Compounds and Intermediates

Beyond peptide synthesis, this compound is a valuable precursor for the synthesis of a variety of other organic compounds, particularly those containing a chlorinated indole core. The indole ring system is a common motif in many biologically active molecules, including alkaloids.

The presence of the chlorine atom on the indole ring can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity. The Boc-protected amino acid functionality provides a chiral scaffold that can be elaborated into more complex structures.

For example, tryptophan and its derivatives are biosynthetic precursors to a wide range of fungal indole alkaloids. The chemical synthesis of these complex molecules often relies on starting materials that already contain the indole nucleus. This compound could be a key starting material for the synthesis of chlorinated indole alkaloids, a class of compounds with potential pharmacological properties. The synthesis of indole alkaloids often involves transformations of the amino acid side chain and modifications of the indole ring.

V. Exploration of Biochemical and Biological Applications Preclinical Research Focus

Enzyme Interaction and Substrate Specificity Studies

The interaction of Boc-6-chloro-D-tryptophan with various enzymes has been a subject of theoretical consideration based on the known specificities of these enzymes. Direct experimental data for this specific compound is sparse in publicly available literature.

Tryptophan halogenases, such as KtzQ, are enzymes known to catalyze the regioselective halogenation of tryptophan. KtzQ, a tryptophan 7-halogenase, acts in tandem with KtzR, a tryptophan 6-halogenase, in the biosynthesis of kutzneride. These enzymes exhibit a high degree of stereospecificity, preferentially acting on L-tryptophan.

This compound is not considered a viable substrate for KtzQ for two primary reasons:

Stereospecificity : Tryptophan halogenases are highly specific for the L-enantiomer of tryptophan. The D-configuration of this compound would prevent its proper orientation within the enzyme's active site.

Steric Hindrance : The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is bulky. This group would likely cause steric hindrance, preventing the molecule from accessing and binding to the catalytic site of the enzyme.

| Enzyme | Natural Substrate | Specificity | Predicted Interaction with this compound |

| KtzQ | L-Tryptophan | Stereospecific for L-amino acids | Not a substrate due to D-configuration and Boc-group steric hindrance. |

The potential of this compound to act as an inhibitor for enzymes such as D-Amino Acid Oxidase (DAAO) and Indoleamine 2,3-dioxygenase 1 (IDO1) has been considered.

D-Amino Acid Oxidase (DAAO) : DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. While D-tryptophan can be a substrate for DAAO, the presence of the N-terminal Boc group on this compound is expected to prevent its interaction with the active site, thereby making it unlikely to be a substrate or a potent inhibitor.

Indoleamine 2,3-dioxygenase 1 (IDO1) : IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. While some tryptophan analogs act as IDO1 inhibitors, the natural substrate is L-tryptophan. D-tryptophan has been shown to have almost no inhibitory effect on IDO1. The N-Boc protecting group would further decrease the likelihood of any significant inhibitory activity.

| Enzyme | Natural Substrate/Substrates | Role of Analogs | Predicted Inhibitory Profile of this compound |

| D-Amino Acid Oxidase (DAAO) | D-amino acids (e.g., D-serine, D-alanine) | Derivatives can act as inhibitors. | Unlikely to be a significant inhibitor due to the bulky Boc-group. |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | L-Tryptophan | Tryptophan analogs can be inhibitors. | Negligible inhibitory activity expected due to D-configuration and Boc-group. |

Tryptophan synthase is an enzyme complex responsible for the final two steps in the biosynthesis of L-tryptophan. The enzyme is highly specific for its substrates, which include indole (B1671886) and L-serine. Given the enzyme's specificity for the L-enantiomer of its amino acid substrate, it is not anticipated that this compound would modulate its activity.

Role in Receptor Biology Research

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can be modulated by various tryptophan metabolites. These metabolites, such as kynurenine and 6-formylindolo[3,2-b]carbazole (FICZ), act as endogenous ligands for AhR. peptide.comnbinno.com

While the indole scaffold is present in this compound, the large and bulky Boc-protecting group on the amino acid side chain would likely prevent the molecule from fitting into the ligand-binding pocket of the Aryl Hydrocarbon Receptor. Therefore, it is not considered a direct ligand for AhR.

Preclinical Development of Biologically Active Compounds

The primary preclinical application of this compound is as a specialized building block in the synthesis of peptide-based therapeutics. patsnap.com The incorporation of D-amino acids into peptides is a common strategy in drug development to enhance their stability against enzymatic degradation by proteases, which are typically specific for L-amino acids. nih.gov The Boc-protecting group is essential for the controlled, stepwise synthesis of peptides. patsnap.com

An example of the preclinical application of related structures is the synthesis of Boc-protected dipeptides with antimicrobial properties. Studies have shown that dipeptides constructed from Boc-protected phenylalanine and tryptophan exhibit broad-spectrum antibacterial activity. nih.gov This suggests that peptides synthesized using this compound as a building block could be explored for similar or other biological activities in preclinical research.

| Application Area | Rationale | Example |

| Peptide-based Therapeutics | Incorporation of D-amino acids increases peptide stability against proteolysis. | Synthesis of novel immunomodulatory or antimicrobial peptides. nih.gov |

| Drug Discovery | The 6-chloro substitution can modify the pharmacological properties of a peptide. | Development of peptides with enhanced target binding or altered biological activity. |

Contribution as a Building Block to Novel Therapeutic Scaffolds

This compound serves as a crucial building block in the synthesis of novel therapeutic scaffolds, particularly in the realm of peptide-based therapeutics. The incorporation of this unnatural amino acid can confer unique properties to the resulting peptide, influencing its structure, stability, and biological activity. The D-enantiomer configuration can enhance peptide stability by making it resistant to degradation by naturally occurring proteases, which typically recognize L-amino acids. nbinno.com

The chlorine atom at the 6-position of the indole ring can introduce favorable pharmacokinetic properties and enhance binding affinity to biological targets. Halogenation is a common strategy in medicinal chemistry to improve the efficacy of drug candidates. mdpi.com Furthermore, the Boc (tert-butyloxycarbonyl) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential addition of amino acids to build a desired peptide chain. nih.gov

The synthesis of constrained tryptophan analogues, which involves modifying the tryptophan core to create more rigid structures, is an area where building blocks like this compound can be employed. researchgate.netnih.gov These constrained peptides can exhibit enhanced receptor selectivity and improved metabolic stability, making them attractive candidates for drug development. While direct examples of therapeutic scaffolds built with this compound are not extensively detailed in publicly available research, its properties make it a highly valuable precursor in the design and synthesis of innovative peptide-based drugs.

Exploration in Targeted Delivery Systems (e.g., Boron Neutron Capture Therapy (BNCT) Agents)

A significant area of preclinical research for tryptophan derivatives is in the development of targeted delivery systems for cancer therapy, most notably Boron Neutron Capture Therapy (BNCT). nih.govmdpi.comnih.gov BNCT is a binary radiation therapy that relies on the selective accumulation of a boron-10 (¹⁰B) isotope in tumor cells. nih.gov When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 nuclei that can selectively destroy the cancer cells from within. nih.gov

The success of BNCT is highly dependent on the development of effective boron delivery agents that can achieve high concentrations in tumors while maintaining low levels in surrounding healthy tissues. Tryptophan derivatives are attractive candidates for this purpose because tumor cells often exhibit increased uptake of amino acids to support their rapid proliferation. nih.gov

Preclinical studies have investigated boronated tryptophan derivatives for their potential as BNCT agents. In one study, a 6-boronopinacol derivative of TriBoc tryptophan, referred to as TB-6-BT, was synthesized and evaluated for its boron accumulation in glioma cell lines (U87-MG and LN229) and normal fibroblast cells (3T3). nih.gov The results demonstrated that TB-6-BT achieved a significant boron-10 concentration of 300 ppm in both types of tumor cells. nih.gov Importantly, it also showed a favorable tumor-to-normal tissue (T/N) ratio of 5.19–5.25 after 4 hours of incubation. nih.gov This selectivity is crucial for minimizing damage to healthy tissues during BNCT.

| Compound | Cell Line | Boron-10 Accumulation (ppm) | Tumor-to-Normal (T/N) Ratio | Incubation Time (hours) |

|---|---|---|---|---|

| TB-6-BT | U87-MG | 300 | 5.19 | 4 |

| TB-6-BT | LN229 | 300 | 5.25 | 4 |

These findings underscore the potential of 6-substituted tryptophan scaffolds, such as those that could be derived from this compound, in the development of next-generation BNCT agents. The ability to achieve high tumor-specific boron accumulation warrants further investigation of these compounds in preclinical cancer models.

Investigation of Biological Pathways and Cellular Processes

The unique properties of halogenated tryptophan derivatives, including this compound, also position them as valuable tools for investigating biological pathways and cellular processes. The introduction of a halogen atom, such as chlorine, into the tryptophan structure can be leveraged in various experimental settings.

One promising application is in the field of protein engineering through genetic code expansion. nih.govresearchgate.netnih.gov This technology allows for the site-specific incorporation of noncanonical amino acids, like halogenated tryptophans, into proteins. By replacing a natural tryptophan with a chlorinated analogue, researchers can probe the role of that specific residue in protein structure, function, and interactions. nih.govtum.de The chlorine atom can act as a spectroscopic probe or a site for further chemical modification, providing insights into protein dynamics and binding events.

Furthermore, the study of halogenated tryptophans can shed light on the activity of tryptophan halogenase enzymes, which are involved in the biosynthesis of various natural products. mdpi.com Understanding how these enzymes recognize and modify their substrates can inform the development of engineered enzymes for biotechnological applications. While specific studies detailing the use of this compound as a molecular probe are emerging, the broader research on halogenated tryptophans highlights the potential of this compound to contribute to a deeper understanding of complex biological systems.

Vi. Analytical Method Development and Characterization for Boc 6 Chloro D Tryptophan

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for the analysis of amino acid derivatives. researchgate.net High-performance liquid chromatography (HPLC), in particular, stands out for its efficiency and versatility in separating complex mixtures, making it ideal for both purity assessment and chiral separations.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common methodology for determining the chemical purity of Boc-6-chloro-D-tryptophan. This technique separates compounds based on their hydrophobicity. The nonpolar Boc-protecting group and the tryptophan side chain provide sufficient retention on a nonpolar stationary phase, such as octadecyl-silica (C18).

The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. nih.gov Acidic modifiers, such as formic acid (FA) or trifluoroacetic acid (TFA), are often added to the mobile phase to ensure sharp, symmetrical peak shapes by protonating free silanol (B1196071) groups on the stationary phase and suppressing the ionization of the carboxylic acid group of the analyte. Detection is commonly performed using a UV detector, leveraging the strong absorbance of the indole (B1671886) chromophore in the tryptophan side chain, typically around 280 nm. The reaction progress and purity can be monitored effectively using RP-HPLC coupled with mass spectrometry (RP-HPLC-ESI). researchgate.net

Table 1: Example of a General RP-HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Organic solvent elutes the compound; formic acid improves peak shape. |

| Gradient | Linear gradient (e.g., 5% to 95% B over 20 minutes) | Allows for the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring efficient separation. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak resolution. |

| Detection | UV at 280 nm | The indole ring of tryptophan provides a strong chromophore for sensitive detection. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Determining the enantiomeric purity, or enantiomeric excess (e.e.), of this compound is critical, as the biological activity of chiral molecules is often specific to a single enantiomer. Chiral HPLC is the most widely used method for this purpose.

Direct separation is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. For tryptophan derivatives, several types of CSPs have proven effective. Cinchona alkaloid-based zwitterionic CSPs, for instance, have demonstrated excellent capability in separating the enantiomers of 6-chlorotryptophan without prior derivatization. nih.gov These columns function through a combination of ionic and hydrogen-bonding interactions. nih.gov Macrocyclic glycopeptide-based CSPs, such as those in the CHIROBIOTIC line, are also highly effective for resolving N-derivatized amino acids, including N-Boc protected variants. sigmaaldrich.com

An alternative, indirect approach involves pre-column derivatization of the amino acid with a chiral reagent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase column. nih.govresearchgate.net

Table 2: Example of a Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition | Rationale |

| Column | Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX) | Proven effective for efficient enantiomeric separation of monosubstituted tryptophan derivatives. nih.gov |

| Mobile Phase | Methanol/Water (e.g., 98/2, v/v) containing 50 mM Formic Acid (FA) and 40 mM Diethylamine (DEA) | The combination of acid and base additives in a polar organic mobile phase facilitates zwitterionic interactions with the CSP for optimal separation. nih.gov |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible results. |

| Detection | UV at 280 nm | Allows for sensitive detection of both enantiomers. |

Spectroscopic and Spectrometric Characterization in Research Contexts

Following synthesis and purification, the structural identity of this compound is unequivocally confirmed using spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular structure, connectivity, and mass. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

¹H NMR provides information about the number and environment of protons. For this compound, the spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group (Boc) at approximately 1.4 ppm. The protons on the amino acid backbone (α-H and β-CH₂) and the aromatic protons on the 6-chloroindole (B17816) ring will appear at distinct chemical shifts. The chlorine atom at the C6 position influences the chemical shifts of the adjacent aromatic protons, particularly H5 and H7.

¹³C NMR provides information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons (Boc and carboxylic acid), the quaternary carbons of the Boc group and the indole ring, and the various CH, CH₂, and CH₃ groups throughout the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the neutral loss of tert-butylene or the entire Boc group.

Table 3: Predicted Spectroscopic and Spectrometric Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm: singlet, 9H (Boc group)~3.2-3.4 ppm: multiplet, 2H (β-CH₂)~4.5 ppm: multiplet, 1H (α-CH)~7.0-7.6 ppm: multiplets/doublets for aromatic protons (H2, H4, H5, H7) |

| ¹³C NMR | Chemical Shift (δ) | ~28 ppm: (CH₃)₃ of Boc~55 ppm: α-C~80 ppm: Quaternary C of Boc~110-136 ppm: Indole ring carbons~155 ppm: Carbonyl C of Boc~175 ppm: Carboxylic acid C |

| Mass Spec. (ESI+) | Molecular Formula | C₁₆H₁₉ClN₂O₄ |

| Molecular Weight | 340.09 g/mol (for ³⁵Cl isotope) | |

| m/z | ~341.1: [M+H]⁺~363.1: [M+Na]⁺ | |

| Key Fragment | ~241.1: [M+H - 100]⁺ (Loss of Boc group) |

Vii. Computational Chemistry and Molecular Modeling of Boc 6 Chloro D Tryptophan

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. mdpi.com This method is crucial for identifying potential biological targets for Boc-6-chloro-D-tryptophan and understanding the molecular basis of its activity.

The process involves preparing three-dimensional structures of both the ligand (this compound) and the target protein. Software such as AutoDock or GOLD is then used to explore a multitude of possible binding poses of the ligand within the protein's active site. mdpi.commdpi.com These programs employ scoring functions to estimate the binding affinity for each pose, typically expressed as a binding energy value. Lower binding energies generally indicate a more stable and favorable interaction.

Simulations of this compound docked into a hypothetical protein target, such as a tryptophan halogenase or a specific receptor, would reveal key intermolecular interactions. These interactions often include hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and the amino acid residues of the protein. Identifying these specific interactions is fundamental to understanding structure-activity relationships (SAR) and can guide the design of derivatives with improved potency or selectivity. nih.gov For instance, the chlorine atom at the 6-position of the indole (B1671886) ring and the bulky Boc-protecting group would significantly influence the molecule's binding profile compared to native tryptophan.

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 1 | -9.8 | Tyr83, Phe212, Leu34 | π-π stacking, Hydrophobic |

| 2 | -9.5 | Ser80, Gln112 | Hydrogen Bond |

| 3 | -8.7 | Val101, Ile115 | Hydrophobic |

Conformational Analysis and Molecular Dynamics Studies

While docking provides a static picture of the binding event, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of this compound and its complexes. nih.gov Tryptophan and its derivatives are known to be flexible molecules, and understanding their conformational preferences is essential for comprehending their biological function. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding by modeling the atomic motions of the molecule over time. researchgate.net In a typical MD simulation, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules with ions) and its trajectory is calculated using a force field, which defines the potential energy of the system. mdpi.com Analysis of the MD trajectory can reveal the stability of the molecule's conformation, the flexibility of different regions, and the persistence of key intramolecular interactions. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and highlight dynamic changes in the protein or ligand upon binding. nih.govnih.gov

| Parameter | Average Value | Description |

|---|---|---|

| RMSD (Å) | 1.5 ± 0.3 | Root Mean Square Deviation, indicates conformational stability. |

| Rg (Å) | 4.2 ± 0.1 | Radius of Gyration, indicates the molecule's compactness. |

| Intramolecular H-Bonds | 1.2 | Average number of internal hydrogen bonds, contributing to stability. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. dergipark.org.tr These methods provide precise information on properties that are difficult to measure experimentally.

Calculations can determine the distribution of electron density across the molecule, which is visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting where the molecule is likely to interact with other chemical species.

Another critical aspect is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For this compound, DFT calculations can quantify how the electron-withdrawing chlorine atom and the Boc group modulate the electronic properties of the tryptophan scaffold. dergipark.org.tr

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap (ΔE) | 5.1 eV |

| Dipole Moment | 3.5 Debye |

Elucidation of Reaction Mechanisms in Synthetic Pathways

Computational chemistry is invaluable for studying the mechanisms of chemical reactions involved in the synthesis of this compound. By modeling the reaction pathways, researchers can understand the factors that control the reaction's outcome, such as regioselectivity and stereospecificity.

A key step in the synthesis is the regioselective chlorination of the D-tryptophan indole ring. Computational methods can be used to model the proposed reaction mechanism, for example, electrophilic chlorination. By calculating the energies of the intermediates and transition states for chlorination at different positions of the indole ring (e.g., C5, C6, C7), it is possible to determine the most energetically favorable pathway. nih.gov These calculations can explain why the reaction preferentially yields the 6-chloro isomer.

Similarly, the mechanism for the introduction of the N-Boc protecting group can be investigated. Computational studies can model the reaction of the D-tryptophan amine with di-tert-butyl dicarbonate, elucidating the transition state structure and activation energy. For enzymatic reactions, such as those potentially used for stereoselective synthesis, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be applied. nih.govnih.gov These methods treat the reacting species with high-level QM theory while the surrounding enzyme environment is modeled with more computationally efficient MM methods, providing a realistic simulation of the catalytic process. nih.gov

| Position of Chlorination | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C5 | 22.5 | Minor product |

| C6 | 18.2 | Major product (most favorable pathway) |

| C7 | 21.8 | Minor product |

Viii. Future Directions and Emerging Research Avenues for Boc 6 Chloro D Tryptophan

Advancements in Asymmetric Synthesis of Halogenated D-Tryptophans

The precise stereochemical control required for the synthesis of D-amino acids like 6-chloro-D-tryptophan remains a significant challenge in synthetic organic chemistry. Future advancements are expected to focus on developing more efficient and scalable asymmetric methods. While classical approaches have relied on chiral auxiliaries, newer catalytic methods are gaining prominence.

Research has demonstrated the utility of the Schöllkopf chiral auxiliary for preparing optically active tryptophan derivatives. nih.govacs.org This method involves the diastereoselective alkylation of a chiral bis-lactim ether derived from valine. researchgate.net Palladium-mediated heteroannulation reactions have also emerged as a powerful tool for constructing substituted indole (B1671886) rings, providing a versatile route to various tryptophan analogues. researchgate.net Another key strategy is the asymmetric Friedel-Crafts alkylation of indoles, which can provide optically active β-tryptophan analogues with high diastereoselectivity. nih.gov

Future efforts will likely concentrate on the development of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve higher enantioselectivity and yields. mdpi.comacs.org The goal is to create more atom-economical and environmentally benign processes that avoid the need for stoichiometric chiral reagents. Tandem reactions, combining multiple synthetic steps into a single operation, also represent a promising direction for streamlining the synthesis of these complex molecules. acs.org

| Asymmetric Synthesis Method | Key Features | Catalyst/Auxiliary Example | Potential Advantages |

|---|---|---|---|

| Schöllkopf Chiral Auxiliary | Diastereoselective alkylation of a chiral bis-lactim ether. nih.govresearchgate.net | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine nih.gov | High diastereoselectivity; reliable for specific isomers. nih.gov |

| Palladium-Mediated Heteroannulation | Coupling of substituted o-iodoanilines with an internal alkyne. researchgate.net | Palladium catalysts (e.g., Pd(OAc)2) researchgate.net | High versatility for creating diverse substituted tryptophans. researchgate.net |

| Asymmetric Friedel-Crafts Alkylation | Alkylation of indoles with chiral electrophiles. nih.gov | Chiral phosphoric acids; Bifunctional squaramide catalysts. mdpi.com | Direct formation of C-C bonds with stereocontrol. nih.govmdpi.com |

| Tandem Conjugate Addition/Asymmetric Protonation | Reaction between indoles and α,β-unsaturated carbonyl compounds. acs.org | (R)-3,3′-dibromo-BINOL·SnCl4 complex acs.org | Convergent and efficient for building complex derivatives. acs.org |

Development of Novel Chemical Biology Probes and Tools

The incorporation of unnatural amino acids into peptides and proteins is a cornerstone of chemical biology, enabling the study of biological processes with minimal perturbation. Boc-6-chloro-D-tryptophan serves as a key building block for creating sophisticated molecular probes. The chlorine atom at the 6-position of the indole ring can subtly alter the electronic properties of the molecule, potentially influencing its fluorescence or serving as a handle for further chemical modification.

Tryptophan analogues are frequently used as fluorescent probes to study protein structure and dynamics. nih.govacs.org Their utility lies in having absorption and emission maxima that differ from native tryptophan, allowing their signals to be isolated. acs.org The development of probes with large Stokes shifts (the difference between absorption and emission maxima) is particularly desirable to minimize self-quenching and improve signal-to-noise ratios. nih.govacs.org Future research will likely focus on synthesizing novel probes derived from this compound to investigate protein folding, conformational changes, and ligand-binding events. These probes could be incorporated into peptides or proteins to provide site-specific information about the local environment. nih.gov

Small-molecule chemical probes are essential reagents for exploring biological mechanisms and for target validation in drug discovery. nih.gov Well-characterized, potent, and selective probes can be used to study the function of a target protein in cells and even in animal models. nih.gov The unique structure of this compound makes it an attractive scaffold for developing such probes, which can be used to interrogate the vast and complex landscape of cellular biology. nih.govresearchgate.net

Integration with High-Throughput Screening Platforms for Biological Activity Discovery

High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target. nih.gov this compound and its derivatives represent a source of chemical diversity for inclusion in HTS compound libraries.

The integration of such non-canonical amino acids into peptide or small-molecule libraries can significantly expand the chemical space available for screening. These libraries can be tested in a variety of HTS formats, including biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., reporter gene assays, viability assays). nih.gov For instance, peptides containing 6-chloro-D-tryptophan could be screened for their ability to inhibit protein-protein interactions or enzyme activity. The chlorine atom can introduce new interactions, such as halogen bonding, that may enhance binding affinity and specificity.

Furthermore, HTS assays have been specifically developed for tryptophan-catabolizing enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. nih.gov Novel chemical probes based on derivatized tryptophan are used in these assays to detect enzyme activity. nih.gov Future work could involve designing derivatives of 6-chloro-D-tryptophan for use in HTS campaigns to discover novel modulators of these and other key metabolic pathways. nih.govmdpi.com

| HTS Platform / Assay Type | Potential Role of this compound Derivatives | Example Application |

|---|---|---|

| Biochemical Assays (e.g., FRET, FP) | Component of peptide libraries to screen for enzyme inhibitors or binders to target proteins. nih.gov | Identifying inhibitors of a specific protease by screening a library of peptides containing 6-chloro-D-tryptophan. |

| Cell-Based Assays (e.g., Reporter Gene) | Used as small molecules to probe cellular pathways and identify modulators of gene expression. nih.gov | Screening for compounds that activate or inhibit a signaling pathway regulated by a specific transcription factor. |

| Phenotypic Screening | Incorporated into diverse compound libraries to identify molecules that produce a desired cellular phenotype without a pre-defined target. nih.gov | Discovering compounds that prevent the aggregation of a disease-associated protein in a cellular model of neurodegeneration. |

| Enzyme-Specific Assays (e.g., IDO1/TDO) | Serve as substrates or inhibitors in targeted screens for specific tryptophan-metabolizing enzymes. nih.gov | Identifying novel inhibitors of IDO1 for cancer immunotherapy applications. nih.gov |

Bioengineering and Industrial Biomanufacturing Approaches for Derivatized Tryptophan Production

While chemical synthesis provides access to a wide range of tryptophan derivatives, it can be costly and environmentally taxing. frontiersin.org Consequently, there is growing interest in using engineered microorganisms for the industrial biomanufacturing of these valuable compounds. nih.govresearchgate.net Metabolic engineering of microbes like Escherichia coli and Saccharomyces cerevisiae offers a sustainable and potentially more cost-effective alternative to traditional chemical synthesis. researchgate.netnih.govmdpi.com

The biosynthesis of tryptophan derivatives begins with the central aromatic amino acid pathway. nih.gov By introducing heterologous enzymes, such as halogenases, and optimizing metabolic fluxes, microorganisms can be programmed to produce a variety of derivatized tryptophans. frontiersin.orgnih.gov For example, specific tryptophan halogenases that catalyze chlorination at the 5, 6, or 7-position of the indole ring have been identified. nih.gov The functional expression of these bacterial halogenases, along with partner flavin reductases, in industrial hosts like S. cerevisiae has been successfully demonstrated for the production of halogenated tryptophans. dtu.dk

Future research will focus on improving the efficiency and titers of these engineered strains. This involves strategies such as:

Enzyme Engineering : Modifying halogenases to improve their activity, substrate specificity (to favor D-tryptophan), and regioselectivity for the 6-position.

Metabolic Pathway Optimization : Eliminating feedback inhibition, redirecting carbon flux towards the tryptophan pathway, and enhancing precursor supply. researchgate.netmdpi.com

Process Optimization : Developing advanced fermentation strategies, such as fed-batch processes, to maximize product yield. mdpi.com

These bioengineering approaches pave the way for the large-scale, sustainable production of 6-chloro-tryptophan, which can then be chemically protected to yield this compound for further applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-6-chloro-D-tryptophan, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to 6-chloro-D-tryptophan under anhydrous conditions. Key steps include:

- Amino Group Protection : Use Boc anhydride in a basic solvent (e.g., THF or DCM) at 0–4°C to minimize racemization .

- Chlorination : Electrophilic aromatic substitution at the 6-position using reagents like NCS (N-chlorosuccinimide) in acetic acid.

- Purification : Reverse-phase HPLC or column chromatography to isolate the enantiomer.

- Validation : Chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound in peptide synthesis applications?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (M.W. 338.79) and isotopic patterns.

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C-NMR for characteristic Boc-group signals (e.g., tert-butyl at δ 1.4 ppm) and aromatic protons from the chloro-substituted indole ring .

- Purity Assessment : Use TLC or HPLC with UV detection (λ = 280 nm) to ensure absence of deprotected byproducts.

Q. What role does this compound play in studying tryptophan metabolism in neurological models?

- Methodological Answer : The chloro substitution at the 6-position enhances metabolic stability, making it useful for:

- Tracer Studies : Radiolabeled versions (e.g., ¹⁴C) track uptake in blood-brain barrier models.

- In vitro Enzyme Assays : Assess substrate specificity of tryptophan hydroxylase or decarboxylase enzymes.

- Behavioral Studies : Compare effects with L-tryptophan analogs on serotonin synthesis pathways, noting discrepancies in fatigue or mood regulation .

Advanced Research Questions

Q. How can contradictory data on this compound’s effects in serotoninergic pathways be resolved?

- Methodological Answer : Contradictions often arise from:

- Model Variability : Differences in cell lines (e.g., HEK293 vs. primary neurons) or animal species.

- Dose-Dependent Effects : Use dose-response curves (0.1–100 µM) to identify biphasic outcomes.

- Analytical Sensitivity : LC-MS/MS quantification of serotonin metabolites (5-HIAA) improves detection limits vs. ELISA .

- Experimental Design : Replicate studies under standardized conditions (pH, temperature, and CO₂ levels) and report negative results transparently .

Q. What advanced strategies ensure this compound’s stability in long-term biochemical assays?

- Methodological Answer :

- Lyophilization : Store at -20°C under argon to prevent hydrolysis of the Boc group.

- Buffering : Use HEPES (pH 7.4) over Tris buffers to avoid nucleophilic attack on the carbamate.

- Kinetic Monitoring : Track degradation via UV-Vis spectroscopy (λ = 260 nm) every 24 hours .

Q. How can researchers design experiments to probe the stereospecific interactions of this compound with neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to 5-HT receptors.

- Functional Assays : Measure cAMP accumulation in HEK cells expressing 5-HT₁A vs. 5-HT₂A receptors.

- Mutagenesis Studies : Replace key receptor residues (e.g., Asp155 in 5-HT₂A) to assess stereochemical selectivity .

Q. What ethical considerations apply when using this compound in behavioral studies involving human participants?

- Methodological Answer :

- Informed Consent : Disclose potential mood-altering effects (e.g., fatigue or sedation) .

- Dose Limits : Adhere to safety thresholds established in preclinical trials (e.g., ≤10 mg/kg in rodents).

- Data Transparency : Report adverse events (e.g., headaches) even if statistically insignificant .

Key Methodological Resources

- Synthesis & Characterization : Prioritize chiral validation via CD spectroscopy to avoid racemization artifacts .

- Behavioral Studies : Cross-reference findings with tryptophan depletion models to isolate chloro-substitution effects .

- Data Analysis : Use ANOVA with post-hoc corrections (e.g., Bonferroni) for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.